Benclonidine

Description

Significance of Academic Inquiry into Benclonidine within Medicinal Chemistry and Pharmacology

The academic importance of this compound is twofold. In medicinal chemistry, it serves as a valuable molecule for studying structure-activity relationships (SAR). As a structural analogue of clonidine (B47849), this compound, which possesses a distinct benzoyl group, allows researchers to probe how different chemical modifications on the imidazoline (B1206853) scaffold influence interactions with biological targets. chemsrc.com Such studies are fundamental to the rational design of new therapeutic agents. nih.gov

From a pharmacological perspective, this compound was initially investigated for its effects on the cardiovascular system, where it was identified as an antihypertensive agent with sedative properties. google.com This activity is characteristic of alpha-2 adrenergic agonists, a class of drugs that modulates the sympathetic nervous system. More recently, the scientific significance of this compound has been redefined by findings that it potently inhibits the aggregation of alpha-synuclein (B15492655). google.comwikipedia.org This discovery has shifted its relevance from cardiovascular pharmacology to the field of neurodegenerative diseases, particularly synucleinopathies like Parkinson's disease. google.commedchemexpress.com

Historical Trajectory of this compound's Scholarly Investigation

The scholarly investigation of this compound, chemically known as [2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]-phenylmethanone, began in the context of a broader search for new antihypertensive drugs. google.com Its synthesis and chemical properties were detailed in patent literature, such as the British patent GB 1,506,914, indicating its development originated in the latter half of the 20th century. google.com

Early research focused exclusively on its potential as a treatment for hypertension, a field of intense investigation during that period. google.com For many years, this compound remained one of several clonidine-like compounds with limited exploration beyond its initial characterization.

A significant turning point in its research history occurred with the publication of a 2021 patent application (WO2021191417A1). google.com This document revealed that this compound is a potent inhibitor of alpha-synuclein fibrillation, the process that leads to the formation of Lewy bodies, a pathological hallmark of Parkinson's disease. google.commedchemexpress.com This has revitalized academic interest in the compound, redirecting its investigational trajectory toward neuroprotection and disease modification in neurodegenerative disorders.

Current State of Scientific Knowledge and Identified Gaps in this compound Research

Current scientific knowledge of this compound is based on two distinct phases of research. It is structurally and pharmacologically classified as a centrally acting antihypertensive agent belonging to the "-nidine" class of alpha-2 adrenergic agonists. antibodysociety.org However, the most compelling recent data points to its potent ability to inhibit alpha-synuclein aggregation in laboratory models. google.comnih.gov

Despite this renewed interest, significant gaps in the scientific understanding of this compound persist:

Mechanism of Neuroprotection: The primary knowledge gap is the mechanism through which this compound inhibits alpha-synuclein aggregation. Its historical classification as an alpha-2 adrenergic agonist does not explain this new function, and the molecular pathways involved are unknown.

Structure-Activity Relationship for Neuroprotection: The specific structural features of this compound responsible for its anti-aggregation properties have not been studied. Understanding the role of the benzoyl and dichloroaniline moieties is crucial for designing more potent or selective future derivatives.

Lack of Comparative Efficacy Data: While developed as an antihypertensive, there is a scarcity of publicly available data comparing its efficacy and detailed pharmacological profile to more established drugs like clonidine and guanfacine (B1203898).

Translational Gap: The evidence for this compound's effect on alpha-synuclein is currently limited to in vitro experiments. google.com A major gap exists in translating these findings to in vivo models to determine if this activity can impact disease progression in a living organism.

Pharmacological Duality: A critical unanswered question is whether the compound's alpha-2 adrenergic activity and its anti-aggregation effect are linked or are two independent pharmacological properties. Investigating this potential duality is a key area for future research. frontiersin.orgnih.gov

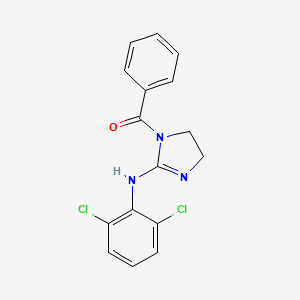

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O/c17-12-7-4-8-13(18)14(12)20-16-19-9-10-21(16)15(22)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEMKMZUJKPOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)NC2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206347 | |

| Record name | Benclonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57647-79-7 | |

| Record name | Benclonidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057647797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benclonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENCLONIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1999398A3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature, Classification, and Pharmacological Context of Benclonidine

International Nonproprietary Name (INN) Status and Classification within Pharmacological Groups

Benclonidine is a recognized pharmaceutical substance with an established International Nonproprietary Name (INN). wto.orgcbsa-asfc.gc.causitc.govgoogle.comwho.int The INN system, managed by the World Health Organization (WHO), provides a unique and globally recognized name for each active pharmaceutical ingredient. who.intwho.int The name "this compound" was assigned following the standard procedure, which involves publication as a proposed INN, a period for public comment or objection, and final publication as a recommended INN. who.intwho.int

The suffix "-nidine" in this compound classifies it within a specific pharmacological group. who.intantibodysociety.orgwho.int This stem is used for antihypertensive agents that are structurally related to clonidine (B47849). who.intwho.intantibodysociety.orgwho.int As such, this compound is categorized as an antihypertonic or anti-hypertensive agent. hodoodo.comgoogle.com Its development was primarily focused on its potential to lower blood pressure. google.com

Table 1: Nomenclature and Identification of this compound

| Identifier | Details |

|---|---|

| International Nonproprietary Name (INN) | This compound who.int |

| CAS Number | 57647-79-7 chemblink.comchemicalbook.com |

| IUPAC Name | [2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]-phenylmethanone |

| Molecular Formula | C16H13Cl2N3O chemblink.comchemicalbook.com |

| Synonyms | 1-Benzoyl-2-(2',6'-Dichlorophenylamino)-2-Imidazoline, Benclonidinum (Latin), Benclonidino (Spanish) chemblink.com |

Structural Class and Key Chemical Features Relevant to Pharmacological Action

This compound belongs to the imidazoline (B1206853) class of compounds. drugbank.com Its chemical structure is formally named [2-[(2,6-Dichlorophenyl)Amino]-4,5-Dihydroimidazol-1-Yl]-Phenyl-Methanone. chemblink.com The core of the molecule consists of a 2-amino-imidazoline ring system, which is a critical pharmacophore for its biological activity.

The structure-activity relationship (SAR) for this compound and related compounds highlights several key features essential for their pharmacological effects. collaborativedrug.comwikipedia.org

2,6-Dichlorophenyl Group: This bulky, lipophilic group attached to the exocyclic amino group is crucial for agonist activity at α-adrenergic receptors. The two chlorine atoms at the ortho positions force the phenyl ring to be perpendicular to the plane of the imidazoline ring, a conformation believed to be optimal for receptor binding.

Imidazoline Ring: The 4,5-dihydro-1H-imidazol-2-amine moiety is the protonated, positively charged part of the molecule at physiological pH, which mimics the side chain of the neurotransmitter norepinephrine (B1679862). This allows it to bind to and activate adrenergic receptors.

1-Benzoyl Substitution: The defining feature of this compound, which distinguishes it from its parent compound clonidine, is the presence of a benzoyl group attached to the nitrogen atom at position 1 of the imidazoline ring. chemblink.com This addition significantly increases the molecule's size and lipophilicity, which can alter its potency, selectivity, and pharmacokinetic properties compared to other compounds in its class.

The relationship between a molecule's chemical structure and its biological activity is fundamental in medicinal chemistry for designing new drugs and understanding the function of existing ones. wikipedia.orgnih.govnih.govmdpi.com

Comparative Analysis with Related Compounds in its Pharmacological Class

This compound is pharmacologically and structurally related to other α2-adrenergic agonists, most notably clonidine and guanfacine (B1203898). who.intpsychscenehub.com All three compounds act on α2-adrenergic receptors to produce their effects, but they exhibit important differences in structure and receptor selectivity. psychscenehub.commeded101.com

Clonidine: As the prototypical compound for the "-nidine" stem, clonidine is a non-selective α2-adrenergic agonist, meaning it activates all three subtypes of the α2-receptor (α2A, α2B, α2C). psychscenehub.comyoutube.comadhd-clinics.co.uk It is also an agonist at imidazoline receptors, which contributes to its significant hypotensive effects. youtube.com Structurally, clonidine is N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine. chemsrc.comwikipedia.org this compound can be viewed as a derivative of clonidine, featuring an additional benzoyl group on the imidazoline ring. chemblink.comchemsrc.com

Guanfacine: In contrast to clonidine, guanfacine is a more selective agonist for the α2A-adrenergic receptor subtype. psychscenehub.commeded101.comyoutube.comadhd-clinics.co.uknih.gov This receptor subtype is highly concentrated in the prefrontal cortex, and its selective activation is thought to mediate improvements in attention and executive function with a potentially different side effect profile compared to less selective agonists. meded101.com Guanfacine is a phenylacetyl-guanidine derivative, distinguishing it structurally from the imidazoline-based clonidine and this compound. nih.gov

Table 2: Comparative Features of this compound and Related α2-Adrenergic Agonists

| Feature | This compound | Clonidine | Guanfacine |

|---|---|---|---|

| Core Structure | 2-Amino-imidazoline chemblink.com | 2-Amino-imidazoline drugbank.com | Phenylacetyl-guanidine nih.gov |

| Key Structural Feature | N-benzoyl substitution on imidazoline ring chemblink.com | Unsubstituted imidazoline ring amine chemsrc.com | Guanidino group attached to a phenylacetyl moiety nih.gov |

| Receptor Selectivity | Presumed α2-adrenergic agonist | Non-selective α2-agonist (α2A, α2B, α2C); Imidazoline receptor agonist psychscenehub.comyoutube.comadhd-clinics.co.uk | Selective α2A-agonist psychscenehub.comyoutube.comadhd-clinics.co.uk |

| Primary Pharmacological Class | Antihypertensive hodoodo.comgoogle.com | Antihypertensive drugbank.comwikipedia.org | Antihypertensive nih.gov |

Pharmacological Mechanisms and Molecular Interactions of Benclonidine

Elucidation of Primary Pharmacodynamic Actions

The pharmacodynamic profile of Benclonidine is characterized by its influence on several key physiological and pathophysiological processes. Its primary actions are centered on the cardiovascular and central nervous systems, with emerging research pointing towards potential neuroprotective effects.

Investigation of Antihypertensive Mechanisms of Action of this compound

This compound was developed as an antihypertensive agent, and its mechanism of action is primarily attributed to its effects on the central nervous system (CNS). nih.govgoogle.com As a clonidine-like substance, this compound is classified as a centrally acting alpha-2 adrenergic agonist. nih.govwho.intbloodpressureuk.org The primary site of action for these drugs is within the medulla oblongata of the brain. nih.gov

The antihypertensive effect is achieved through the following mechanism:

Central Alpha-2 Adrenergic Receptor Activation: this compound activates alpha-2 adrenergic receptors at postsynaptic locations within the CNS. nih.gov

Reduction of Sympathetic Outflow: This activation diminishes the central adrenergic outflow from the CNS. ksumsc.com This process blocks nerve signals that cause the contraction of small blood vessels. bloodpressureuk.org

Vasodilation and Reduced Cardiac Output: The decrease in sympathetic tone leads to the relaxation and widening of peripheral blood vessels (vasodilation), which reduces total peripheral resistance. bloodpressureuk.orgksumsc.com It can also soften the force of the heartbeat. bloodpressureuk.org

Lowering of Blood Pressure: The combined effect of reduced peripheral resistance and decreased cardiac output results in a lowering of arterial blood pressure. nih.govksumsc.com

Research on prototype drugs in this class, such as clonidine (B47849), indicates that the most sensitive site for this hypotensive effect within the medulla is the lateral reticular nucleus. nih.gov

Analysis of Sedative Effects and Associated Central Nervous System Pharmacology of this compound

In addition to its antihypertensive properties, this compound is recognized for exerting moderate sedative effects. google.com This is a common characteristic of centrally acting alpha-2 agonists due to their impact on CNS activity. bloodpressureuk.org

Exploration of this compound's Modulatory Effects on Alpha-Synuclein (B15492655) Aggregation

Emerging research has identified a potential therapeutic role for this compound in the context of neurodegenerative disorders known as synucleinopathies, the most common of which is Parkinson's disease. googleapis.com These diseases are characterized by the abnormal accumulation and aggregation of the alpha-synuclein (α-syn) protein in neurons. googleapis.com

Alpha-synuclein is a protein that is abundant in the brain, primarily at presynaptic terminals, and is thought to play a role in regulating neurotransmitter release, such as dopamine. googleapis.com In its normal state, the protein is unfolded, but in pathological conditions, it misfolds and forms toxic oligomers and fibrils. explorationpub.com These aggregates are the main component of Lewy bodies found in the neurons of patients with Parkinson's disease. mdpi.com

A patent application has disclosed that this compound can be used in the treatment and/or prevention of synucleinopathies. googleapis.com This suggests that the compound has a modulatory effect on the aggregation of alpha-synuclein. The action of certain molecules to inhibit α-syn aggregation can occur through non-covalent binding to the protein. plos.org While the precise molecular interaction is under investigation, this finding positions this compound as a compound of interest for therapies targeting the underlying cause of these neurodegenerative conditions. googleapis.com

Table 1: Factors Influencing Alpha-Synuclein Aggregation

| Factor | Description | Potential Effect on Aggregation | Reference |

| Genetic Mutations | Familial Parkinson's disease mutations (e.g., A53T, E46K) are located in the lipid-binding domain of α-syn. | Generally increases aggregation propensity. | explorationpub.comnih.gov |

| Post-Translational Modifications | Phosphorylation at the Ser129 residue is found in over 90% of aggregated α-syn in Lewy bodies. Nitration of tyrosine residues can also occur. | Phosphorylation is strongly linked to promoting aggregation and neurotoxicity. Nitration effects can vary based on concentration. | explorationpub.commdpi.com |

| Metal Ions | Ions such as iron, copper, and zinc can interact directly with α-syn. | Can promote and facilitate the aggregation of α-syn. | oaepublish.com |

| Dopamine | Dopamine and its oxidation derivatives have been shown to interact with α-syn. | Can inhibit α-syn aggregation by binding to the protein. | plos.org |

Receptor Binding Profiling and Ligand-Receptor Interaction Studies

The therapeutic and side effects of a drug are determined by its interaction with specific molecular targets. For this compound, these interactions are centered on adrenergic receptors.

Identification and Characterization of Specific Receptor Targets for this compound

As an antihypertensive of the clonidine class, the principal molecular target for this compound is the alpha-2 adrenergic receptor . nih.govwho.int Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). Molecules that bind to a receptor are known as ligands. msdmanuals.com

This compound functions as an agonist at these receptors, meaning it binds to and activates them. nih.gov This activation in the central nervous system is the foundation of its antihypertensive effect. nih.gov While most drugs exhibit relative selectivity, they may interact with multiple receptor subtypes. msdmanuals.com The "-nidine" stem used in this compound's nonproprietary name designates it as a clonidine-like antihypertensive, reinforcing its characterization as an alpha-2 adrenergic agonist. who.intantibodysociety.org Chronic administration of alpha-2 agonists like clonidine can lead to the downregulation of alpha-2 receptors, a process where the number of receptors on the cell surface is decreased. msdmanuals.com

Quantitative Assessment of Receptor Occupancy and Dissociation Kinetics of this compound

The interaction between a ligand like this compound and its receptor can be quantified by its binding kinetics, which includes the rates of association and dissociation. excelleratebio.com These parameters determine the drug's affinity for the receptor and the duration of its effect. excelleratebio.com

The key kinetic parameters are:

Association Rate Constant (k_on): Describes how quickly the drug binds to the receptor. excelleratebio.comresearchgate.net

Dissociation Rate Constant (k_off): Represents the rate at which the drug-receptor complex falls apart. Drugs with a slow k_off have a prolonged duration of action because they remain bound to the receptor for longer. excelleratebio.com

Equilibrium Dissociation Constant (K_d): Calculated as the ratio of k_off / k_on, K_d is a measure of a drug's affinity for its receptor. A lower K_d value indicates a higher binding affinity. excelleratebio.comresearchgate.net

Receptor Occupancy: Refers to the fraction of receptors that are bound by a drug at a given concentration. nih.gov The time it takes to reach equilibrium (a steady state of binding and unbinding) is dependent on the ligand concentration and the kinetic rate constants. researchgate.net

While these principles govern the interaction of this compound with alpha-2 adrenergic receptors, specific, publicly available research data quantifying the k_on, k_off, and K_d values for this compound are not available. The table below provides a conceptual framework for understanding these parameters.

Table 2: Conceptual Parameters for Ligand-Receptor Binding Kinetics

| Parameter | Symbol | Definition | Conceptual Importance for this compound |

| Association Rate | k_on | The rate at which this compound binds to the alpha-2 adrenergic receptor. | A higher k_on would suggest a faster onset of its binding action. |

| Dissociation Rate | k_off | The rate at which the this compound-receptor complex dissociates. | A lower k_off would imply a longer duration of antihypertensive and sedative effects at the receptor level. excelleratebio.com |

| Dissociation Constant | K_d | The concentration of this compound required to occupy 50% of alpha-2 receptors at equilibrium; a measure of binding affinity. | A low K_d value would indicate high potency, meaning a lower concentration is needed to engage the target receptors effectively. excelleratebio.com |

| Residence Time | 1/k_off | The average time a single this compound molecule stays bound to its receptor. | A longer residence time would correlate with sustained receptor activation from a single binding event. excelleratebio.com |

Methodological Approaches in this compound Receptor Binding Assays (e.g., Radioligand, Label-Free)

The characterization of this compound's interaction with its biological targets, primarily the alpha-2 adrenergic receptors, relies on established in vitro binding assays. wikipedia.orgmerckmanuals.com These methods are crucial for determining the affinity and specificity of the compound.

Radioligand Binding Assays: This is a conventional and robust technique for quantifying ligand-receptor interactions. nih.gov For a compound like this compound, which is an analog of clonidine, these assays typically involve the use of a radiolabeled ligand that binds to the target receptor. who.intnih.gov

Competitive Binding Assays: In this setup, a fixed concentration of a radioligand with known affinity for the α2-adrenergic receptor (such as [³H]yohimbine or [³H]clonidine) is incubated with the receptor preparation (e.g., cell membranes) in the presence of varying concentrations of unlabeled this compound. nih.govnih.gov By measuring the decrease in radioactivity bound to the receptor as the concentration of this compound increases, the inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of this compound required to displace 50% of the specific binding of the radioligand. This value is then used to calculate the binding affinity (Ki) of this compound for the receptor.

Separation and Detection: The separation of receptor-bound radioligand from the unbound ligand is commonly achieved through rapid vacuum filtration using glass fiber filters, which trap the cell membranes containing the receptors. nih.gov The radioactivity trapped on the filters is then quantified using liquid scintillation counting.

Label-Free Assays: As an alternative to radioligand methods, label-free technologies have emerged. These techniques detect binding events without the need to modify the ligand, thus avoiding potential alterations to its binding properties. While specific studies employing these methods for this compound are not detailed in the available literature, techniques like Surface Plasmon Resonance (SPR) are commonly used. SPR measures changes in the refractive index at the surface of a sensor chip where the target receptor is immobilized, allowing for the real-time analysis of ligand binding kinetics and affinity.

| Assay Type | Principle | Typical Radioligand (for α2-AR) | Key Output |

| Radioligand Competitive Binding | An unlabeled compound (this compound) competes with a radiolabeled ligand for binding to the target receptor. | [³H]yohimbine, [³H]clonidine | IC₅₀, Ki |

| Surface Plasmon Resonance (SPR) | Detects changes in mass on a sensor surface as the ligand binds to an immobilized receptor, altering the refractive index. | None (Label-free) | Association rate (ka), Dissociation rate (kd), Affinity (KD) |

Enzyme Modulation and Other Molecular Target Interactions of this compound

While this compound is primarily recognized as an alpha-2 adrenergic receptor agonist, investigations have revealed other molecular interactions. wikipedia.orgwikipedia.org The metabolism of drugs often involves the cytochrome P450 (CYP) family of enzymes, and interactions can occur through inhibition or induction of these enzymes. wuxiapptec.comnih.govpharmacologyeducation.org However, specific studies detailing this compound's role as a substrate, inhibitor, or inducer of particular CYP isozymes are not prominently available in the reviewed literature.

A notable finding from patent literature indicates that this compound is a potent inhibitor of α-synuclein fibril formation. google.com This suggests a potential interaction with the protein aggregation pathway implicated in synucleinopathies like Parkinson's disease, a mechanism distinct from its primary antihypertensive action. google.comgoogleapis.com

The International Nonproprietary Name (INN) stem "-nidine" links this compound to other clonidine-like antihypertensives. who.int The same database, however, also lists compounds with different primary targets, such as benurestat (B1294842) (a urease inhibitor) and cilastatin (B194054) (a renal dehydropeptidase inhibitor), highlighting the diverse potential for molecular interactions within this chemical class. who.int

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of this compound

The relationship between the chemical structure of this compound and its biological activity is fundamental to understanding its pharmacological profile. wikipedia.org SAR and QSAR studies aim to identify the key structural features responsible for a compound's effects. collaborativedrug.comyoutube.com While specific, dedicated QSAR models for this compound are not found in the search results, SAR can be inferred from its structure and comparison with analogs like clonidine. nih.gov

This compound's chemical structure is [2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]-phenylmethanone. uni.lu Key components for its activity as an α2-adrenergic agonist likely include the 2-(2,6-dichloroanilino) group and the imidazoline (B1206853) ring, features it shares with clonidine. nih.gov The unique benzoyl group attached to the imidazoline nitrogen at position 1 distinguishes it from clonidine and is expected to significantly modulate its pharmacological properties, including binding affinity, selectivity, and pharmacokinetics.

Identification of Key Pharmacophore Features Driving this compound Activity

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target. archive.orgresearchgate.net For this compound and other α2-adrenergic agonists, the key pharmacophoric features are derived from their interaction with the α2-adrenergic receptor. nih.gov

Based on studies of related compounds, the pharmacophore for α2-agonist activity generally includes:

An Aromatic Ring: In this compound, this is the 2,6-dichlorophenyl moiety. The electron-withdrawing chlorine atoms are crucial for activity.

A Cationic/Protonatable Center: The imidazoline ring contains a basic nitrogen that is protonated at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue (Asp113 in the α2A subtype) in the receptor's binding pocket. nih.gov

A Hydrophobic Feature: The benzoyl group on this compound introduces a significant hydrophobic element that likely engages with a hydrophobic pocket within the receptor, influencing its binding affinity and selectivity profile.

Specific Spatial Arrangement: The relative orientation and distance between the aromatic ring and the protonated imidazoline core are critical for proper docking into the receptor binding site.

Computational and Chemoinformatic Methodologies in this compound SAR/QSAR Analysis

QSAR modeling uses computational and statistical methods to create a mathematical relationship between chemical structure and biological activity. mdpi.comnih.gov Although a specific QSAR model for this compound was not identified, the standard methodologies applicable to its development are well-established.

The typical workflow for a QSAR study involves:

Data Set Compilation: Gathering a series of structurally related compounds (e.g., this compound and its analogs) with experimentally determined biological activity (e.g., Ki values for α2-receptor binding).

Descriptor Calculation: Using software to calculate a wide range of numerical descriptors for each molecule that quantify their physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges), and topological features (e.g., molecular connectivity indices).

Model Development: Employing statistical regression techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: Rigorously testing the model's statistical significance and predictive power using methods like cross-validation (e.g., leave-one-out) and evaluation against an external test set of compounds not used in model generation. mdpi.com

Rational Design and Synthesis of this compound Analogs for SAR Elucidation

The systematic synthesis and biological evaluation of analogs are the cornerstones of SAR studies. nih.govnih.gov This process allows medicinal chemists to probe the importance of different parts of a molecule. For this compound, a rational design strategy would involve modifying its three main structural components: the dichlorophenyl ring, the imidazoline core, and the N-benzoyl group.

Patent literature describes general synthetic routes for related guanidine-containing compounds, which could be adapted for creating this compound analogs. google.com For example, reacting different substituted anilines with the appropriate imidazoline precursor would generate analogs with varied substitution patterns on the phenyl ring. Similarly, replacing the benzoyl group with other acyl or alkyl groups would probe the influence of this substituent on activity.

The general process would be:

Design: Hypothesize how structural changes might affect binding or activity based on existing SAR knowledge or computational docking models.

Synthesis: Chemically synthesize the designed analogs. For instance, one could synthesize a series where the chlorine atoms are moved to different positions or replaced with other halogens or alkyl groups.

Biological Testing: Evaluate the new compounds in receptor binding assays to determine their affinity and in functional assays to measure their efficacy.

SAR Analysis: Correlate the changes in chemical structure with the observed changes in biological activity to build a comprehensive SAR profile.

Preclinical Efficacy and Safety Investigations of Benclonidine

In Vitro Efficacy Studies of Benclonidine

In vitro studies are fundamental in early-stage drug discovery, providing critical information on a compound's mechanism of action and potential efficacy before advancing to whole-animal testing. These assays are conducted on isolated cells, tissues, or organs in a controlled laboratory environment.

Cellular Models for Pharmacological Activity Assessment (e.g., receptor activation, downstream signaling)

To characterize the pharmacological profile of a compound like this compound, a primary step involves using cellular models to assess its interaction with specific molecular targets. Assays using cultured cells, often those genetically engineered to express a target receptor, are employed to determine binding affinity and functional activity.

Receptor Activation and Affinity: Competitive binding assays are a key tool to determine a compound's affinity for a specific receptor. nih.gov In these experiments, the test compound competes with a known radiolabeled ligand for binding to the target receptor. nih.gov The concentration at which the compound displaces 50% of the radioligand (the IC50 value) is calculated, providing a quantitative measure of receptor affinity. nih.gov For a compound expected to have activity at adrenergic receptors, such as clonidine (B47849) and its analogues, cell lines expressing these receptors would be used. chemsrc.com

Downstream Signaling: Beyond simple binding, it is crucial to understand if the compound acts as an agonist (activator) or antagonist (blocker) of the receptor. This is achieved by measuring the receptor's downstream signaling pathways upon compound application. nih.gov For G-protein coupled receptors (GPCRs), which include adrenergic receptors, common readouts include measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca2+) mobilization. nih.gov For example, the activation of α2-adrenergic receptors typically leads to a decrease in cAMP levels, a response that can be quantified to determine the compound's potency and efficacy. chemsrc.com

Organ- and Tissue-Level Preparations for this compound Efficacy Evaluation

Following cellular assays, the effects of a compound are often examined on intact tissues or organs maintained in a controlled ex vivo environment. Isolated organ bath studies are a classical pharmacological method used to investigate the physiological response of a tissue, such as contraction or relaxation, to a drug. nih.govdmt.dk

For assessing potential antihypertensive effects, vascular tissues like isolated aortic rings are commonly used. dmt.dk The tissue is suspended in an organ bath containing a physiological salt solution, and its contractile tension is measured. unisza.edu.my To evaluate a compound's vasodilator properties, the aortic ring can be pre-contracted with an agent like norepinephrine (B1679862), and the test compound is then added to determine its ability to induce relaxation. This provides valuable data on the compound's direct effect on vascular smooth muscle, a key factor in blood pressure regulation. nih.gov These assays are considered a valuable tool for lead optimization and are widely used in preclinical safety studies. dmt.dk

In Vivo Efficacy Studies in Animal Models of this compound

Animal Models for Antihypertensive Efficacy Evaluation

To evaluate the antihypertensive efficacy of this compound-related compounds, the Spontaneously Hypertensive Rat (SHR) is a widely used and accepted animal model. criver.comresearchgate.net These rats genetically develop hypertension and exhibit many characteristics similar to human essential hypertension. criver.comnih.govpeerj.com

In a study evaluating a related compound, referred to as 221s (2,9), male SHRs were used to determine its effect on blood pressure over a four-week administration period. The results demonstrated a significant reduction in both systolic and diastolic blood pressure compared to an untreated SHR model group. The antihypertensive effect was found to be comparable to that of the established antihypertensive drug, captopril. Notably, the compound did not show a significant effect on the heart rate or body weight of the rats.

Interactive Data Table: Effect of Compound 221s (2,9) on Blood Pressure in SHR Rats

| Treatment Group | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) |

| SHR Model | Increase over time | Increase over time |

| Compound 221s (2,9) | Decrease by ~50 mmHg | Decrease by ~35 mmHg |

| Captopril | Significant Decrease | Significant Decrease |

Behavioral and Physiological Models for Sedative and Neuropharmacological Effects

Compounds that act on the central nervous system can have a range of effects, including sedation. Preclinical behavioral models are used to assess these potential neuropharmacological properties. neurofit.com

Locomotor Activity: The open-field test is a common method to assess general locomotor activity and exploratory behavior in rodents. neurofit.comnih.govyale.edu A decrease in movement, such as distance traveled or time spent mobile within the arena, can indicate a sedative or depressant effect on the central nervous system. nih.gov

Motor Coordination: The rotarod test is a performance-based assay used to evaluate motor coordination, balance, and muscle strength. yale.edumeliordiscovery.com Animals are placed on a rotating rod, and the latency to fall is measured. A compound that impairs motor coordination, potentially due to sedation, would result in a decreased ability of the animal to remain on the rod. meliordiscovery.com This test is crucial for interpreting results from other behavioral models, as a motor impairment could confound the outcomes of tests that require a motor response. meliordiscovery.com

Relevant Disease Models for Alpha-Synucleinopathy-Related Efficacy

Alpha-synucleinopathies are a group of neurodegenerative disorders, including Parkinson's disease, characterized by the abnormal accumulation of α-synuclein protein in the brain. nih.govnih.gov Animal models are critical for understanding the disease mechanisms and for testing the efficacy of potential new therapies. nih.govnih.gov

Transgenic Mouse Models: These models involve the insertion of human genes for α-synuclein, often with mutations linked to familial Parkinson's disease (e.g., A53T), into the mouse genome. nih.govalzforum.org For example, the "D-Line" mouse overexpresses wild-type human α-synuclein, leading to its accumulation and phosphorylation, replicating key features of the human disease. scantox.com Another model expresses the A53T mutant, causing the mice to develop progressive motor impairments. alzforum.org These models are invaluable for testing compounds that aim to reduce α-synuclein accumulation or prevent its pathological consequences. nih.govscantox.com

Viral Vector and Fibril-Induced Models: An alternative approach involves using viral vectors (like adeno-associated virus, AAV) to deliver the human α-synuclein gene to specific brain regions in rats or mice. frontiersin.org Another widely used model involves the direct injection of pre-formed fibrils (PFFs) of recombinant α-synuclein into the brain. frontiersin.org This injection can seed the aggregation of the endogenous protein and lead to the spreading of pathology throughout the brain, mimicking the progression seen in human patients. frontiersin.org These models are particularly useful for studying the mechanisms of pathology propagation and for evaluating therapies designed to halt this process.

Metabolic Pathways and Biotransformation of this compound

The study of metabolic pathways is crucial to understand how a drug is processed by the body, which influences its efficacy and potential for toxicity. medkoo.com This process, known as biotransformation, typically occurs in two phases. nih.gov Phase I reactions introduce or expose functional groups, often through oxidation, reduction, or hydrolysis, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. nih.govmttlab.eu

Identification and Characterization of Major this compound Metabolites

Specific data on the metabolites of this compound are not available in published literature.

Generally, the identification of major metabolites is a critical step in drug development. frontiersin.org This process involves incubating the compound with liver microsomes or hepatocytes from various species (e.g., rat, dog, monkey, human) and analyzing the resulting products. frontiersin.orgnuvisan.com Advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS), are used to separate, identify, and structurally characterize the metabolites formed. frontiersin.org The goal is to identify all metabolites that constitute a significant portion of the administered dose. Understanding the chemical structure of these metabolites helps in assessing whether they are pharmacologically active or potentially toxic. nih.gov

Investigation of Cytochrome P450 Enzymes and Other Systems Involved in this compound Metabolism

There is no publicly available information detailing which specific cytochrome P450 (CYP) enzymes or other enzyme systems are responsible for the metabolism of this compound.

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the Phase I metabolism of a vast number of drugs. aumet.comnih.gov Identifying the specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) that metabolize a drug is essential for predicting potential drug-drug interactions. aumet.comnih.govfda.gov These investigations are typically performed using a panel of recombinant human CYP enzymes or through chemical inhibition studies in human liver microsomes. researchgate.net Other enzyme systems, such as flavin-containing monooxygenases (FMOs), aldehyde oxidases (AO), or uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) for Phase II metabolism, are also investigated. mttlab.eunih.gov

Assessment of In Vitro and In Vivo Metabolic Stability of this compound

Quantitative data on the metabolic stability of this compound in either in vitro or in vivo systems are not found in the public record.

Metabolic stability assays are fundamental in early drug discovery to predict a drug's half-life and clearance in the body. nih.govgerstel.com

In Vitro Stability: This is assessed by incubating the drug with liver microsomes or hepatocytes and measuring the rate at which the parent compound disappears over time. bioduro.comdomainex.co.ukmercell.com The results are typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov These data help in ranking compounds and predicting their in vivo hepatic clearance. domainex.co.uknih.gov

In Vivo Stability: These studies are conducted in animal models to understand the pharmacokinetic profile of the drug in a whole organism. Parameters such as plasma concentration over time, half-life, volume of distribution, and clearance are determined, providing a more comprehensive picture of the drug's disposition in the body. nih.gov

Due to the lack of specific data for this compound, a data table for its metabolic stability cannot be generated.

Preclinical Toxicology and Safety Pharmacology of this compound

Preclinical toxicology and safety pharmacology studies are mandated by regulatory agencies to ensure a drug candidate is safe enough to be tested in humans. reprocell.comeuropa.eu These studies aim to identify potential hazards, determine a safe starting dose for clinical trials, and identify organs that may be susceptible to toxicity. windows.netnih.govacs.org

Systemic Toxicity Profiles in Relevant Animal Species

Specific systemic toxicity profiles for this compound in any animal species have not been published.

Systemic toxicity studies are designed to evaluate the effects of a compound on the entire organism. ebi.bionih.gov These studies are typically conducted in at least two mammalian species (one rodent, one non-rodent). nucro-technics.com The drug is administered repeatedly for a defined period (e.g., 28 days), and a wide range of observations are made, including clinical signs, body weight changes, food consumption, hematology, clinical chemistry, and histopathological examination of organs and tissues. nih.govmerckvetmanual.compharmamodels.net These studies identify any target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL). nih.gov

Without experimental results, a data table summarizing the systemic toxicity of this compound cannot be created.

Evaluation of this compound's Safety Pharmacology on Cardiovascular, Respiratory, and Central Nervous Systems

There are no specific reports on the safety pharmacology of this compound.

Safety pharmacology studies are designed to detect potentially undesirable pharmacodynamic effects on vital physiological functions. ich.orgeuropa.eu The "core battery" of safety pharmacology tests, as mandated by ICH S7A guidelines, focuses on three critical life-sustaining systems: nucro-technics.comich.orgeuropa.eufda.goverbc-group.com

Cardiovascular System: These studies assess effects on blood pressure, heart rate, and the electrocardiogram (ECG), often using telemetry in conscious, unrestrained animals like dogs or non-human primates. nucro-technics.comvivotecnia.com A key focus is the potential for QT interval prolongation, which can indicate a risk of serious cardiac arrhythmias. vivotecnia.com

Respiratory System: Evaluation typically includes measuring respiratory rate, tidal volume, and hemoglobin oxygen saturation in conscious animals, often using whole-body plethysmography. ich.orgnih.gov

Central Nervous System (CNS): These assessments look for effects on behavior, motor activity, coordination, sensory and motor reflex responses, and body temperature. nucro-technics.comfda.govnih.gov Standardized functional observational batteries (FOB) or Irwin tests are commonly used in rodents. nucro-technics.comnih.gov

A data table for the safety pharmacology of this compound cannot be generated as no data is publicly available.

Genotoxicity and Carcinogenicity Assessments of this compound

A comprehensive evaluation of the genotoxic and carcinogenic potential of a new chemical entity is a critical component of preclinical safety assessment, mandated by global regulatory agencies to ensure patient safety. nih.govwuxiapptec.com These studies are designed to identify compounds that may induce genetic mutations or cancer. For the compound this compound, a thorough review of publicly available scientific literature and toxicology databases reveals a notable absence of specific data pertaining to its genotoxicity and carcinogenicity.

In the absence of direct studies on this compound, this section will outline the standard battery of tests that would be employed to evaluate these endpoints for a pharmaceutical compound of its class. These assessments are guided by international regulations and guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA and chromosomes. A standard screening battery for a new pharmaceutical typically includes a combination of in vitro and in vivo tests.

A typical in vitro test battery would include:

A test for gene mutation in bacteria: The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical. nih.govnib.si It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). nih.govnib.si The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. nih.gov

An in vitro cytogenetic test for chromosomal damage: This can be a chromosome aberration assay in mammalian cells (e.g., Chinese hamster ovary cells) or an in vitro micronucleus test. These assays detect clastogenic (chromosome-breaking) or aneugenic (whole chromosome loss or gain) effects of the test compound.

An in vitro mouse lymphoma assay: This test is used to detect gene mutations and clastogenic activity in mammalian cells.

Any positive findings in these in vitro tests would typically necessitate further in vivo testing to determine if the genotoxic effects are expressed in a whole animal system. An in vivo micronucleus test in rodents is a commonly performed follow-up study.

Illustrative Data Table for a Bacterial Reverse Mutation Assay (Ames Test)

The following table is a hypothetical representation of results for a compound tested in an Ames assay and does not represent actual data for this compound. A positive result is generally considered a two-fold or greater increase in revertant colonies compared to the negative control for most strains. bulldog-bio.com

| Strain | Test Compound Concentration (µ g/plate ) | With Metabolic Activation (S9) - Mean Revertants ± SD | Without Metabolic Activation (S9) - Mean Revertants ± SD |

| TA98 | Vehicle Control | 25 ± 4 | 28 ± 5 |

| 10 | 28 ± 6 | 30 ± 4 | |

| 50 | 32 ± 5 | 35 ± 6 | |

| 100 | 75 ± 9 | 40 ± 7 | |

| Positive Control | 210 ± 15 | 180 ± 12 | |

| TA100 | Vehicle Control | 110 ± 12 | 115 ± 14 |

| 10 | 115 ± 10 | 120 ± 11 | |

| 50 | 122 ± 15 | 118 ± 13 | |

| 100 | 130 ± 16 | 125 ± 15 | |

| Positive Control | 450 ± 25 | 420 ± 22 | |

| Statistically significant increase |

Carcinogenicity Assessment

Long-term carcinogenicity studies are conducted to identify the tumor-causing potential of a pharmaceutical compound after prolonged exposure. These studies are typically performed in two rodent species, usually rats and mice, over the majority of their lifespan (e.g., two years). criver.comoecd.org Animals are administered the test compound daily, and various parameters, including clinical observations, body weight, food consumption, and survival, are monitored. oecd.org At the end of the study, a comprehensive histopathological examination of all organs is conducted to identify any neoplastic lesions. criver.com

Illustrative Data Table for a Two-Year Rodent Carcinogenicity Study

The following table provides a hypothetical summary of neoplastic findings in a two-year rat study and does not represent actual data for this compound.

| Organ | Finding | Sex | Control Group Incidence | Low-Dose Group Incidence | Mid-Dose Group Incidence | High-Dose Group Incidence |

| Liver | Hepatocellular Adenoma | Male | 2/50 (4%) | 3/50 (6%) | 5/50 (10%) | 15/50 (30%) |

| Hepatocellular Carcinoma | Male | 1/50 (2%) | 1/50 (2%) | 2/50 (4%) | 8/50 (16%) | |

| Thyroid | Follicular Cell Adenoma | Female | 3/50 (6%) | 4/50 (8%) | 5/50 (10%) | 6/50 (12%) |

| *Statistically significant increase compared to control group |

Clinical Translational Research and Therapeutic Implications of Benclonidine

Clinical Development Trajectory and Study Designs (General Principles)

The clinical development of a compound like Benclonidine typically follows a structured path from preclinical research to extensive clinical trials. This trajectory is designed to thoroughly evaluate the safety and efficacy of a new drug before it can be approved for public use. The process begins with laboratory and animal studies to understand the compound's basic pharmacology and toxicology.

Should a compound demonstrate promise in these initial stages, it progresses to a multi-phase clinical trial process in humans:

Phase I: The primary focus is on safety, involving a small number of healthy volunteers to determine a safe dosage range and identify any immediate side effects.

Phase II: The drug is administered to a larger group of individuals who have the condition the drug is intended to treat. This phase aims to assess the drug's effectiveness and further evaluate its safety.

Phase III: These are large-scale trials involving several hundred to several thousand participants to confirm the drug's effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.

Phase IV: Also known as post-marketing surveillance, these studies are conducted after a drug has been approved and is on the market. They are designed to gather additional information on the drug's risks, benefits, and optimal use in a broader population.

Study designs in these phases are critical for generating reliable data. Randomized, double-blind, placebo-controlled studies are often considered the gold standard, particularly in Phase III, to minimize bias. However, the specific design of a clinical trial can vary depending on the therapeutic area and the nature of the disease being studied.

Investigations into Therapeutic Potential

Potential Application in the Management of Hypertension

This compound, with the chemical name [2-(2,6-dichloroanilino)-4,5-dihydroimidazol-l-yl]-phenylmethanone, was initially developed as an antihypertensive agent. google.comgoogleapis.com Its mechanism of action is suggested to be similar to that of Clonidine (B47849), a well-known α2-adrenergic agonist used to treat high blood pressure. ethernet.edu.etdrugbank.com However, research has indicated that this compound is less potent in its antihypertensive effects compared to Clonidine. ethernet.edu.et

Exploration of Therapeutic Role in Neurological Disorders, specifically Synucleinopathies

More recent investigations have explored the potential of this compound in the treatment of neurodegenerative diseases known as synucleinopathies. google.comgoogleapis.com These diseases, which include Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy, are characterized by the abnormal accumulation of α-synuclein protein aggregates in the brain. google.comgoogleapis.com A patent application has disclosed that this compound has shown a positive effect on the aggregation of α-synuclein, suggesting a potential therapeutic role in preventing or inhibiting the progression of these debilitating disorders. google.comgoogleapis.com This discovery has opened a new avenue for the clinical investigation of this compound beyond its initial cardiovascular applications.

Other Investigational Therapeutic Areas Arising from Pharmacological Profile

Based on its pharmacological properties, this compound has also been investigated for its use in ophthalmology. myskinrecipes.com It has been explored as a treatment for glaucoma and ocular hypertension. myskinrecipes.com The proposed mechanism in these conditions involves reducing the production of aqueous humor and increasing its outflow, which in turn lowers intraocular pressure. myskinrecipes.com Additionally, its vasoconstrictive properties have been considered for managing eye redness and irritation. myskinrecipes.com

Pharmacokinetic and Pharmacodynamic Correlations in Human Studies

Detailed information regarding the pharmacokinetic and pharmacodynamic correlations of this compound in human studies is not extensively available in publicly accessible scientific literature. Such studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted by the body, and how its concentration relates to its therapeutic effects. The absence of this data in the public domain suggests that the clinical development of this compound may still be in its early stages or that the findings have not been widely published.

Drug-Drug Interaction Profiling of this compound

Comprehensive drug-drug interaction profiling for this compound is not currently available in the public domain. Understanding potential interactions with other medications is a critical aspect of drug development and clinical practice to ensure patient safety. As this compound is structurally and pharmacologically related to Clonidine, it could potentially share a similar interaction profile, but specific studies on this compound are necessary to confirm this.

Mechanisms of Potential Drug-Drug Interactions (e.g., Enzyme Induction, Inhibition, Receptor Competition)

A critical aspect of translational research is understanding how a compound interacts with other drugs. This typically involves investigating its potential to induce or inhibit metabolic enzymes, or to compete for receptor binding sites. msdmanuals.comnih.gov Enzyme induction is a process where a drug increases the production of an enzyme, which can lead to faster metabolism of other drugs, potentially reducing their efficacy. wikipedia.orgnih.govhanstenandhorn.comresearchgate.net Conversely, enzyme inhibition occurs when a drug blocks the activity of an enzyme, which can slow down the metabolism of other drugs and increase the risk of toxicity. wikipedia.orgnih.gov Receptor competition happens when two drugs bind to the same receptor, which can lead to antagonistic or synergistic effects. nih.govnih.gov

However, a comprehensive search of scientific databases and literature yields no specific studies detailing the effects of this compound on cytochrome P450 enzymes or other key drug-metabolizing enzymes. There is no available data to suggest whether this compound acts as an inducer or inhibitor of any specific enzyme isoforms. wikipedia.orgnih.gov Furthermore, information regarding its potential for receptor competition with other medications is not present in the available literature. nih.govnih.gov Without such data, it is impossible to predict or explain potential pharmacokinetic and pharmacodynamic interactions with co-administered drugs.

Clinical Studies on this compound's Interactions with Concomitant Medications

The controlled environment of clinical trials provides an essential opportunity to study a drug's interactions with other medications that participants may be taking for other conditions, known as concomitant medications. youtube.comnih.govpatsnap.comnih.gov These studies are crucial for identifying clinically relevant drug-drug interactions that may affect a drug's safety and efficacy profile.

A diligent search for registered clinical trials or published clinical study reports involving this compound has not yielded any results. This indicates a lack of formal investigation into how this compound may interact with other drugs in a clinical setting. The absence of such studies means there is no empirical evidence to guide clinicians on the safe co-administration of this compound with other therapeutic agents.

Mechanistic Investigations of Adverse Effects Associated with this compound

Understanding the molecular and cellular mechanisms behind a drug's adverse effects is a cornerstone of ensuring patient safety. nih.gov This involves preclinical and clinical research to identify the pathways through which a drug may cause unintended and harmful effects.

As with the other areas of investigation, there is a significant lack of published research on the adverse effects of this compound and their underlying mechanisms. Without preclinical toxicology studies or clinical safety data, any discussion of the mechanistic basis for adverse effects associated with this compound would be purely speculative.

Advanced Methodologies and Emerging Research Frontiers in Benclonidine Studies

Application of Computational and In Silico Modeling for Benclonidine Discovery and Optimization

The use of computational and in silico modeling has become increasingly important in pharmaceutical research, offering ways to accelerate drug discovery and optimize existing compounds. researchgate.netresearchgate.net These methods are being applied to the study of α2-adrenergic receptor agonists like this compound to better understand their interactions with biological targets and to design novel compounds with improved therapeutic profiles. osti.govmdpi.com

In silico techniques, such as molecular docking, are used to predict the binding affinity and orientation of ligands like this compound to their receptor targets. For instance, molecular docking studies have been employed to investigate the interaction of clonidine (B47849) and its analogs with adrenergic receptors. researchgate.net This approach helps in identifying key amino acid residues within the receptor's binding site that are crucial for ligand recognition and activation. researchgate.net By understanding these interactions, researchers can computationally screen large libraries of virtual compounds to identify new potential α2A-adrenoceptor agonists.

Furthermore, computational models are utilized in structure-based and ligand-based drug discovery. researchgate.net These models can help in predicting the pharmacological properties of new chemical entities, guiding the synthesis of more potent and selective compounds. The insights gained from these computational approaches can significantly reduce the time and cost associated with traditional drug development pipelines. escholarship.org

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes occurring within an organism in response to a drug. cambridgeconsultants.comhumanspecificresearch.orgmdpi.com The integration of these technologies in this compound research holds the potential to uncover novel mechanisms of action, identify biomarkers for drug response, and personalize treatment strategies. humanspecificresearch.org

Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. Untargeted metabolomics can detect changes in metabolite profiles following drug administration, offering insights into the metabolic pathways affected by the compound. nih.govnih.gov For example, studies on other α-adrenergic receptor agonists have utilized metabolomics to understand their systemic effects. nih.gov In the context of this compound, metabolomics could be used to identify metabolic signatures associated with its therapeutic effects and potential side effects.

Proteomics , the large-scale study of proteins, can reveal changes in protein expression and post-translational modifications in response to this compound. plos.org Techniques like DIGE (Difference Gel Electrophoresis) can be used to compare the proteomes of treated and untreated cells to identify proteins that are up- or down-regulated. acs.org For instance, a study on the α1-adrenergic receptor antagonist prazosin (B1663645) used proteomics to identify changes in the urinary proteome, suggesting that the sympathetic nervous system significantly impacts it. plos.org Similar approaches could be applied to this compound to understand its impact on protein networks.

The integration of multi-omics data can provide a more holistic understanding of a drug's effects. escholarship.org By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of how this compound influences biological systems, leading to the identification of novel therapeutic targets and biomarkers. escholarship.orghumanspecificresearch.org

Utilization of Advanced Imaging Techniques in Neuropharmacological Investigations of this compound

Advanced imaging techniques are powerful tools for investigating the neuropharmacological effects of drugs like this compound in a non-invasive manner. nih.govfrontiersin.org These methods allow for the visualization and quantification of drug-induced changes in brain structure, function, and neurochemistry.

Functional Magnetic Resonance Imaging (fMRI) can be used to assess how this compound modulates brain activity. A study using fMRI investigated the effects of clonidine on brain activation during a task involving movement initiation in Parkinson's disease patients. nih.gov The results showed that clonidine altered the BOLD (blood-oxygen-level-dependent) signal in specific brain regions, including the locus coeruleus, providing evidence for its role in modulating noradrenergic pathways. nih.gov

Other advanced imaging techniques that could be applied to this compound research include:

Magnetic Resonance Spectroscopy (MRS): To measure the levels of certain molecules in the brain, providing insights into tumor pathophysiology and metabolism. nih.gov

Diffusion-Weighted Imaging (DWI): To evaluate specific biological tissue features. nih.gov

Navigated Transcranial Magnetic Stimulation (nTMS): A non-invasive technique to create accurate functional maps of the brain. frontiersin.org

These imaging technologies can provide crucial information on how this compound affects neural circuits and can be used to correlate these changes with behavioral outcomes. nih.govfrontiersin.org

Biomarker Discovery and Validation for this compound Response and Safety Monitoring

The identification and validation of biomarkers are crucial for predicting patient response to this compound, monitoring treatment efficacy, and ensuring safety. nih.govnih.gov Biomarkers can be genetic, molecular, or physiological indicators.

Pharmacogenetics plays a significant role in understanding inter-individual variability in drug response. Studies on clonidine have shown that genetic variations in the α2A-adrenergic receptor gene (ADRA2A) can influence its effects. nih.govacquaintpublications.comnih.gov For example, certain genotypes of ADRA2A have been associated with a reduced response to clonidine. acquaintpublications.com Similar pharmacogenetic studies on this compound could help identify patient populations most likely to benefit from the treatment.

Table 1: Genetic Variations Influencing Clonidine Response

| Gene | Variation | Associated Response | Reference |

|---|---|---|---|

| ADRA2A | C-1291G | Modified gastrointestinal sensory and motor functions | nih.gov |

| GNβ3 | C825T | Modified gastrointestinal sensory response | nih.gov |

| SLC6A4 | 5-HTTLPR | Modified gastrointestinal sensory and motor functions | nih.gov |

Molecular biomarkers can also be used to monitor drug response and safety. For instance, circulating levels of certain proteins or metabolites could serve as indicators of therapeutic efficacy or potential adverse events. uu.nl In the context of α2-agonists, biomarkers for acute kidney injury are being explored for their potential in early recognition. researchgate.net

Table 2: Potential Biomarkers for Monitoring α2-Adrenergic Agonist Effects

| Biomarker Type | Potential Biomarker | Application | Reference |

|---|---|---|---|

| Protein | Serum Creatinine | Monitoring renal function/Acute Kidney Injury | researchgate.net |

| Protein | Urine Output | Monitoring renal function/Acute Kidney Injury | researchgate.net |

The validation of these biomarkers in well-designed clinical studies is essential to establish their clinical utility for personalizing this compound therapy.

Synthetic Strategies and Derivatization Approaches for Benclonidine Analogues

Synthetic Routes for Benclonidine and Related Chemical Scaffolds

The synthesis of this compound, chemically known as [2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]-phenylmethanone, has been approached through several distinct chemical pathways. These routes offer versatility in accessing the core structure and provide avenues for the introduction of structural modifications.

One of the primary synthetic strategies involves the condensation of 1-benzoylimidazolidin-2-one (B8812434) with 2,6-dichloroaniline. scielo.br This reaction is typically carried out in the presence of a dehydrating agent like phosphorus oxychloride at elevated temperatures to facilitate the formation of the desired imine linkage. scielo.br The requisite 1-benzoylimidazolidin-2-one can be prepared by the benzoylation of imidazolidin-2-one. scielo.br

A second approach to this compound involves the direct benzoylation of clonidine (B47849). scielo.br In this method, clonidine is reacted with benzoylimidazole in an aprotic solvent, leading to the acylation of the imidazolidine (B613845) nitrogen and the formation of this compound. scielo.br This route is advantageous as it starts from a commercially available and structurally related precursor.

A third synthetic pathway utilizes the condensation of 2,6-dichlorophenylisocyanide (B1349922) dichloride with N-benzoylethylenediamine. scielo.br This reaction, conducted in the presence of an acid acceptor, assembles the 2-aryliminoimidazolidine core of this compound. scielo.br

The synthesis of the broader class of 2-aryliminoimidazolidines, to which this compound belongs, can also be achieved by reacting N-aryl-S-methylisothiuronium iodides or N-aryldichloroimines with ethylenediamine. researchgate.net These methods provide access to a variety of analogues with different substituents on the aromatic ring. researchgate.net Furthermore, 2-chloro-4,5-dihydroimidazole has been utilized as a key intermediate for the synthesis of various 2-substituted imidazolines through displacement of the chlorine atom with nucleophiles, including aromatic amines, to form 2-aryliminoimidazolidines. researchtrends.net

Table 1: Synthetic Routes to this compound

| Route | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

| 1 | 1-Benzoylimidazolidin-2-one | 2,6-Dichloroaniline | Phosphorus oxychloride, elevated temperature | This compound |

| 2 | Clonidine | Benzoylimidazole | Aprotic solvent | This compound |

| 3 | 2,6-Dichlorophenylisocyanide dichloride | N-Benzoylethylenediamine | Acid acceptor | This compound |

Medicinal Chemistry Strategies for Optimization of this compound's Pharmacological Properties

While specific medicinal chemistry studies on this compound analogues are not extensively reported in the public domain, the structure-activity relationships (SAR) of the closely related compound, clonidine, and other 2-aryliminoimidazolidines offer valuable insights for potential optimization strategies. nih.govnih.gov The pharmacological activity of this class of compounds is highly dependent on the nature and position of substituents on the aryl ring and modifications of the imidazolidine moiety. nih.govnih.gov

Furthermore, studies on other 2-aryliminoimidazolidines have shown that structural modifications can lead to a separation of antihypertensive and other activities, such as antisecretory effects. nih.gov For instance, replacing the dichlorophenyl group of clonidine with a 2,6-dimethylphenyl group resulted in a compound with potent antisecretory activity but minimal antihypertensive effects. nih.gov This indicates that strategic modifications of the aryl portion of this compound could be a viable approach to develop analogues with a more desirable therapeutic profile, potentially separating its antihypertensive effects from its sedative properties.

The imidazolidine ring itself is another key area for medicinal chemistry exploration. The N-benzoyl group in this compound distinguishes it from clonidine and is expected to significantly influence its pharmacokinetic and pharmacodynamic properties. Exploration of other acyl groups or different substituents at this position could lead to analogues with improved characteristics. The basicity (pKa) of the imidazolidine ring is a crucial parameter for receptor interaction, and this can be fine-tuned by substituents on the aryl ring. rsc.org

Development of Prodrugs or Targeted Delivery Systems for this compound

The development of prodrugs and targeted delivery systems represents advanced strategies to improve the therapeutic index of drugs by optimizing their absorption, distribution, metabolism, and excretion (ADME) properties and by directing them to their site of action. While no specific prodrugs or targeted delivery systems for this compound have been described in the literature, general principles and approaches applied to other antihypertensive agents can be considered.

Prodrug Strategies:

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. drugbank.comoup.com For a compound like this compound, a prodrug approach could be envisioned to enhance its oral bioavailability, prolong its duration of action, or improve its taste if formulated as an oral liquid. For instance, dipivefrin (B1670744) is a prodrug of epinephrine (B1671497) used in ophthalmology to enhance corneal penetration. drugbank.comdrugbank.com A similar strategy could theoretically be applied to this compound by modifying its structure to create a more lipophilic derivative that is enzymatically cleaved to the active form at the target site.

Targeted Delivery Systems:

Targeted drug delivery aims to concentrate a therapeutic agent in a specific tissue or organ, thereby increasing its efficacy and reducing systemic side effects. scielo.brijddr.inahajournals.org For antihypertensive drugs, various novel drug delivery systems (NDDS) have been explored to achieve sustained drug release and reduce dosing frequency. ijddr.innih.gov These include gastroretentive drug delivery systems (GRDDS) that prolong the residence time of the drug in the stomach, which can be beneficial for drugs with a narrow absorption window in the upper gastrointestinal tract. scielo.br

Nanotechnology-based drug delivery systems, such as liposomes and nanoparticles, have also been investigated for the targeted delivery of antihypertensive drugs. ahajournals.orgtandfonline.com These systems can potentially improve the solubility and stability of the drug and facilitate its accumulation at the site of action. ahajournals.org For example, liposomal formulations of antihypertensive drugs have been shown to increase their accumulation in the arterial wall in animal models of hypertension. ahajournals.org While speculative for this compound, these advanced delivery platforms offer potential future avenues for enhancing its therapeutic utility. Two chronotherapeutic drug delivery systems are available for verapamil (B1683045) to target blood pressure during the early morning hours. nih.gov

Future Perspectives and Unanswered Questions in Benclonidine Research

Prioritizing Gaps in Molecular Mechanism Elucidation for Future Studies

Benclonidine, originally developed as an antihypertensive agent, is understood to function primarily as an agonist at imidazoline (B1206853) and α2-adrenergic receptors. wikipedia.orgresearchgate.net Its mechanism is thought to mirror that of other centrally-acting antihypertensives like clonidine (B47849) and moxonidine (B1115), which exert their effects by reducing sympathetic outflow from the brainstem. researchgate.netnih.gov However, the precise details of its molecular interactions remain an area with significant unanswered questions, representing a crucial frontier for future research.

A primary gap exists in the definitive characterization of this compound's receptor binding profile. While it is classified as an imidazoline compound, the relative affinity and selectivity for the I1-imidazoline receptor versus the α2-adrenoceptor are not well-documented in publicly available literature. For related second-generation compounds like moxonidine, a higher affinity for the I1-imidazoline receptor compared to the α2-adrenoceptor is considered key to its pharmacological profile. wikipedia.orguva.nl The debate continues as to whether the sympathoinhibitory effects of this class of drugs are mediated primarily by I1-imidazoline receptors, as suggested by the imidazoline hypothesis, or by α2-adrenoceptors. researchgate.net Future studies must prioritize establishing a quantitative binding affinity (Kᵢ/Kd) profile of this compound across all three subtypes of α2-adrenoceptors (α2A, α2B, α2C) and at least the I1 and I2 imidazoline receptor subtypes. drugbank.comnih.gov This would clarify its standing as a first or second-generation agent and help predict its potential for side effects like sedation, which are linked to α2-adrenoceptor activation. nih.gov

Furthermore, the downstream signaling pathways coupled to the I1-imidazoline receptor are not fully understood. kup.at While activation is known to inhibit the sympathetic nervous system, the precise intracellular cascade of events following receptor binding is an area requiring deeper investigation. nih.gov Future research should aim to elucidate these pathways, potentially involving phosphatidylcholine-selective phospholipase C and the generation of second messengers like diacylglycerol, as has been suggested for moxonidine in model systems. ijop.net A comprehensive understanding of these mechanisms is essential for predicting the full spectrum of this compound's physiological effects and identifying new therapeutic targets.